molecular formula C13H18Cl3N3 B5967328 N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride

N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride

Cat. No. B5967328
M. Wt: 322.7 g/mol
InChI Key: DRLUPKQNIGDXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride, also known as Clonidine, is a medication that is primarily used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. Clonidine is a centrally acting alpha-agonist that works by stimulating alpha-adrenergic receptors in the brain, which leads to a decrease in sympathetic nervous system activity and a reduction in blood pressure.

Mechanism of Action

N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride works by stimulating alpha-adrenergic receptors in the brain, which leads to a decrease in sympathetic nervous system activity and a reduction in blood pressure. N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride also has an effect on the release of norepinephrine, a neurotransmitter that is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its effects on blood pressure and sympathetic nervous system activity, N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has been shown to have an effect on the release of dopamine, a neurotransmitter that is involved in the regulation of reward and pleasure. N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has also been shown to have an effect on the release of cortisol, a hormone that is involved in the body's stress response.

Advantages and Limitations for Lab Experiments

N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has several advantages for use in laboratory experiments. It is readily available and can be easily synthesized. Additionally, N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has a well-established mechanism of action and has been extensively studied, making it a useful tool for investigating the effects of alpha-adrenergic receptor stimulation. However, N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride also has limitations. It can have off-target effects on other receptors, which can complicate experimental results. Additionally, N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride can be difficult to administer in animal models due to its bitter taste.

Future Directions

There are several future directions for research on N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride. One area of interest is the use of N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride in the treatment of neuropathic pain. Research has shown that N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride may be effective in reducing pain and improving quality of life in patients with neuropathic pain. Another area of interest is the use of N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride in the treatment of anxiety disorders. Research has shown that N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride may be effective in reducing symptoms of anxiety, and further studies are needed to determine its potential as a treatment option. Finally, research is needed to better understand the mechanisms underlying the off-target effects of N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride, which could lead to the development of more selective alpha-adrenergic receptor agonists.

Synthesis Methods

N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride is synthesized by the reaction of 3-chlorobenzyl chloride with 2-(imidazol-1-yl)ethylamine in the presence of a base. The resulting intermediate is then reacted with hydrogen chloride to form N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride dihydrochloride.

Scientific Research Applications

N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has been extensively studied for its potential therapeutic applications in a variety of medical conditions. Research has shown that N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride may be effective in treating symptoms of opioid withdrawal, alcohol withdrawal, and post-traumatic stress disorder (PTSD). Additionally, N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride has been investigated for its potential use in the treatment of neuropathic pain, migraine headaches, and Tourette's syndrome.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3.2ClH/c14-13-4-1-3-12(9-13)10-15-5-2-7-17-8-6-16-11-17;;/h1,3-4,6,8-9,11,15H,2,5,7,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLUPKQNIGDXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNCCCN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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